1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that belongs to the class of azabicyclo compounds, characterized by a bicyclic structure containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence biological activity and interactions with various targets.
The compound is cataloged under the CAS number 956037-89-1 and can be found in databases such as PubChem, where it is indexed with the identifier 60135642. It is available for purchase from various chemical suppliers, indicating its relevance in research and industrial applications.
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is classified as an azabicyclic compound. Azabicycles are compounds that contain a nitrogen atom within a bicyclic framework, which often leads to unique chemical properties and potential pharmacological applications.
The synthesis of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods, primarily focusing on cyclopropanation reactions.
The technical details of these synthetic routes often include specific reaction conditions such as temperature, solvent choice (e.g., aprotic solvents like acetonitrile), and catalyst types to optimize yield and selectivity .
The molecular structure of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane features a bicyclic framework with a bromophenyl group attached to one of the nitrogen-containing rings. The presence of the bromine atom may influence both the physical properties and reactivity of the compound.
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions:
Common reagents include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction processes . The specific conditions depend on the desired outcome and functional groups involved.
The mechanism of action for 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets such as receptors or enzymes. The unique bicyclic structure allows it to bind selectively to certain molecular sites, potentially modulating their activity and leading to various biological effects .
Relevant data regarding melting points or boiling points may not be explicitly documented but can be inferred from similar compounds in literature.
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific uses, particularly in:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in developing new therapeutic agents and understanding molecular interactions within biological systems.
The 3-azabicyclo[3.1.0]hexane scaffold is a structurally constrained bicyclic amine characterized by a fused cyclopropane-pyrrolidine ring system. This architecture imparts exceptional three-dimensional rigidity, which enforces specific bond angles and torsional restraints not achievable in flexible acyclic amines or monocyclic piperidines. The bridgehead nitrogen atom exhibits distinct electronic properties due to the combined effects of ring strain (~20 kcal/mol in the cyclopropane ring) and the bicyclic framework, resulting in pKa perturbations that enhance its hydrogen-bonding capability in biological environments. Crucially, the scaffold is achiral when symmetrically substituted at C2 and C4, eliminating the need for enantiomeric separation during development—a significant advantage over chiral piperidine derivatives [2] [5].
Conformational locking is particularly valuable for optimizing ligand-receptor interactions. In μ-opioid receptor (MOR) antagonists, 3-azabicyclo[3.1.0]hexane derivatives exhibit picomolar binding affinity (Ki = 0.2 nM) and >500-fold selectivity over δ and κ opioid receptors. This arises because the scaffold locks the C6-aryl substituent (e.g., 6-indanyl) in an equatorial orientation, maximizing hydrophobic contact with a specific receptor subpocket. Molecular dynamics simulations confirm that this bioactive conformation is preorganized, reducing the entropic penalty of binding [2]. Similarly, in dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, the scaffold’s rigidity positions the cyanopyrrolidine warhead optimally for covalent interaction with the catalytic serine residue, yielding inhibitors with sub-nM IC50 values and high selectivity over DPP-8/9 [3].
Table 1: Bioactive Derivatives Based on 3-Azabicyclo[3.1.0]hexane Scaffold
| Compound Class | Target | Key Activity | Structural Advantage |
|---|---|---|---|
| 6-Aryl Derivatives (e.g., Indanyl) | μ-Opioid Receptor | Antagonist (Ki = 0.2 nM) | Equatorially locked aryl group enhances hydrophobic contact |
| N-Aryl-3-azabicyclohexanes | DPP-IV | Inhibitor (IC50 < 1 nM) | Rigidity optimizes catalytic site binding |
| Bis-Spirocyclic Derivatives | HDAC / Opioid Receptors | Multitarget agents | Spiro junctions enhance 3D diversity |
Synthetic accessibility further bolsters utility. The scaffold can be functionalized at three key positions: the bridgehead nitrogen (N1), the cyclopropane carbons (C2/C4), and the methine carbon (C6). Recent advances include dirhodium(II)-catalyzed cyclizations of enoldiazoacetates with nitrile oxides and 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes. The latter method yields bis-spirocyclic derivatives with high diastereofacial selectivity (dr >20:1), enabling rapid generation of chemical diversity for screening [4] [6].
Brominated aryl groups, particularly at the meta-position, serve as strategic pharmacophores in 3-azabicyclo[3.1.0]hexane derivatives. The 3-bromophenyl substituent significantly enhances binding potency through three interconnected mechanisms: electronic effects, steric contouring, and metabolic stabilization. The bromine atom’s polarizability creates weak dipole-dipole interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding sites, while its size (~1.9 Å van der Waals radius) optimally fills hydrophobic subpockets inaccessible to smaller halogens [2] [5].
In opioid receptor antagonists, attaching a 3-bromophenyl group at C6 of the bicyclic scaffold increases binding affinity 10-fold compared to unsubstituted phenyl analogs. This is attributed to enhanced dispersion forces with Leu/Met residues in the MOR’s extended binding cleft. The effect is position-specific: 4-bromophenyl isomers show reduced potency due to misalignment with key residues, underscoring the meta-substitution’s geometric complementarity [2]. Beyond direct binding, bromine serves as a versatile synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling. Suzuki-Miyaura reactions enable conversion of 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane to biaryl derivatives, expanding chemical space without reconstructing the core scaffold [4] [6].
Table 2: Impact of Aryl Substituents on 3-Azabicyclo[3.1.0]hexane Bioactivity
| Aryl Substituent | Target | Relative Potency | Key Property Enhancement |
|---|---|---|---|
| 3-Bromophenyl | μ-Opioid Receptor | 10× ↑ vs. phenyl | Optimal hydrophobic contact & metabolic stability |
| 4-Methoxyphenyl | DPP-IV | 2× ↑ vs. phenyl | Electron donation improves H-bonding |
| 2-Nitrophenyl | HDAC | Inactive | Steric clash in catalytic tunnel |
Metabolic stability is another critical advantage. Bromine’s inertness toward cytochrome P450 oxidation retards hepatic clearance of 3-bromophenyl derivatives. Comparative studies show a 3-fold increase in microsomal half-life (t1/2 > 60 min) for brominated analogs versus trifluoromethyl or chloro variants. This positions 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane as a stable intermediate for prodrug development [5]. Lipophilicity modulation is equally vital: the bromophenyl group increases logP by ~1 unit versus phenyl, improving blood-brain barrier penetration in neuroactive agents. This balances hydrophilic pharmacophores (e.g., carboxylic acids in cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives), fine-tuning CNS bioavailability [5] [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1